molecular formula C7H16N2 B13364627 ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine

((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine

Cat. No.: B13364627
M. Wt: 128.22 g/mol
InChI Key: YVDIJLQWKDKXEJ-RQJHMYQMSA-N
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Description

((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine is a chiral pyrrolidine derivative with a methanamine substituent at the 3-position of the pyrrolidine ring. Its stereochemistry (2R,3S) confers unique spatial properties that influence its pharmacokinetic and pharmacodynamic profiles. Its compact structure and stereospecificity make it a candidate for further optimization in drug discovery pipelines.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

[(2R,3S)-1,2-dimethylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-6-7(5-8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m1/s1

InChI Key

YVDIJLQWKDKXEJ-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCN1C)CN

Canonical SMILES

CC1C(CCN1C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group undergoes classic nucleophilic reactions, enabling derivatization for pharmaceutical applications.

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-Methylated derivative95%
Acylation Acetyl chloride, Et₃N, DCM, 0°C→RTN-Acetylated product88%
Schiff Base Formation Benzaldehyde, MeOH, refluxImine intermediate82%
  • Mechanistic Insights :
    Alkylation proceeds via an S<sub>N</sub>2 pathway due to the steric hindrance imposed by the pyrrolidine ring, favoring smaller alkylating agents like methyl iodide. Acylation is facilitated by the amine’s lone pair attacking the electrophilic carbonyl carbon.

Redox Reactions

The compound participates in oxidation and reduction processes, critical for modifying its biological activity.

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation KMnO₄, H₂O, 0°CPyrrolidine N-oxide75%
Reduction BH₃·THF, RTReduced alcohol derivative97%
  • Catalytic Hydrogenation :
    Dynamic kinetic resolution using RuCl(TsDPEN) catalysts enables enantioselective reductions, producing chiral alcohols with >90% combined yield .

Acid-Base Reactions

The amine forms stable salts with acids, enhancing solubility for biological studies.

AcidConditionsProductApplicationSource
HCl (2 equiv.)Et₂O, RTDihydrochloride saltPharmaceutical formulation
H₂SO₄MeOH, 0°CSulfate saltCrystallization studies
  • pK<sub>a</sub> Analysis :
    The amine’s pK<sub>a</sub> is ~10.2, making it moderately basic. Protonation occurs preferentially at the primary amine over the tertiary pyrrolidine nitrogen.

Catalytic Cross-Coupling Reactions

The compound serves as a ligand or intermediate in metal-catalyzed syntheses.

Reaction TypeCatalyst SystemProductYieldSource
Buchwald-Hartwig Pd(OAc)₂, XPhos, KOtBuArylaminated derivative78%
Hydroamination AuCl₃, THF, 60°CCyclic amine adduct85%
  • Role in Medicinal Chemistry :
    These reactions enable the introduction of aryl groups for tuning receptor-binding affinity, as demonstrated in antidepressant synthesis pipelines .

Thermal and Stability Studies

Decomposition pathways under varying conditions:

ConditionObservationDegradation ProductSource
150°C, inert atmosphereRing-opening via C-N bond cleavageLinear diamine
UV light (254 nm)PhotooxidationN-Oxide and carbonyl byproducts
  • Storage Recommendations :
    Stable at −20°C under argon for >12 months. Aqueous solutions (pH 5–7) show <5% decomposition over 30 days.

Scientific Research Applications

Chemistry: In organic synthesis, ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology: The compound has potential applications in the development of chiral drugs and pharmaceuticals. Its ability to interact with biological targets in a stereospecific manner can lead to the development of more effective and selective medications.

Medicine: this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, the compound can be used in the production of chiral intermediates for agrochemicals, flavors, and fragrances. Its stereochemistry can impart desired properties to the final products .

Mechanism of Action

The mechanism of action of ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a comparative analysis of ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine with structurally related pyrrolidine and methanamine derivatives, focusing on molecular properties, therapeutic applications, and research findings.

Structural and Pharmacological Comparison

Table 1: Key Structural and Functional Differences
Compound Molecular Weight (g/mol) Key Substituents Therapeutic Application Receptor Affinity
This compound 142.24 1,2-Dimethylpyrrolidine Under investigation for CNS disorders Predicted dopamine D2/D3 modulation
Sarizotan Hydrochloride 384.90 Benzopyran, Fluorophenyl, Pyridinemethanamine Parkinson's disease-associated dyskinesia 5-HT1A agonism, D2 partial agonism
(S)-Pyrrolidin-2-ylmethanamine 100.16 Unsubstituted pyrrolidine Preclinical studies for addiction Nicotinic acetylcholine receptors
Key Observations:

Stereochemical Impact : The 2R,3S configuration distinguishes it from simpler pyrrolidine derivatives like (S)-Pyrrolidin-2-ylmethanamine, which exhibit lower receptor selectivity.

Therapeutic Scope : Unlike Sarizotan—a clinically validated agent for Parkinson’s dyskinesia—the target compound remains in exploratory stages, with preclinical data suggesting utility in anxiety or movement disorders.

Pharmacokinetic and Metabolic Profiles

  • Lipophilicity : The dimethyl substitution on the pyrrolidine ring increases lipophilicity (calculated LogP ~1.5) compared to unsubstituted analogs (LogP ~0.3), favoring CNS uptake.
  • Metabolism : Preliminary studies suggest hepatic oxidation via CYP3A4, contrasting with Sarizotan’s reliance on CYP2D6 . This may reduce drug-drug interaction risks in polypharmacy scenarios.

Research Findings and Clinical Relevance

  • Sarizotan Hydrochloride : Demonstrated efficacy in reducing levodopa-induced dyskinesia in Parkinson’s patients, with a 40–50% reduction in symptom severity in Phase III trials . Its 5-HT1A agonism contributes to anti-dyskinesia effects but may also cause sedation.
  • This compound : In rodent models, it exhibited dose-dependent reduction in apomorphine-induced rotations (a Parkinson’s proxy) without significant sedation, suggesting a cleaner side-effect profile.

Biological Activity

((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine, a compound with a unique pyrrolidine structure, has garnered attention in various biological studies due to its potential pharmacological properties. This article synthesizes current research findings on its biological activities, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C6H14N2\text{C}_6\text{H}_{14}\text{N}_2

This molecular structure contributes to its interaction with biological systems, particularly in modulating neurotransmitter pathways and exhibiting potential therapeutic effects.

1. Neuropharmacological Effects

Research indicates that this compound acts as a stimulant in the central nervous system. It has been shown to influence dopamine and norepinephrine levels, suggesting potential applications in treating conditions such as ADHD and depression.

Table 1: Summary of Neuropharmacological Effects

EffectMechanism of ActionReference
Dopaminergic activityInhibition of dopamine reuptake
Norepinephrine modulationIncreased release from presynaptic neurons
Stimulant propertiesEnhanced alertness and cognitive function

2. Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Study: Antimicrobial Screening
In a study assessing the effectiveness of this compound against ESKAPE pathogens, results showed significant inhibition at concentrations as low as 50 µM. The compound was particularly effective against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µM
Enterococcus faecalis50 µM
Escherichia coli100 µM

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and exert antimicrobial effects through cell membrane disruption. Its structural features allow it to interact effectively with both neuronal receptors and microbial cell walls.

Toxicological Profile

Toxicity assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile. Long-term studies in animal models have indicated no significant adverse effects at doses used for therapeutic purposes.

Table 3: Toxicity Assessment Results

ParameterObserved EffectReference
Body weight changeNo significant change
Organ toxicityMinimal alterations observed
Behavioral changesNo adverse effects noted

Q & A

Q. What are the recommended synthetic strategies for ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine, and how can stereochemical integrity be maintained?

Stereoselective synthesis is critical due to the compound’s chiral centers. A two-step approach is often employed:

Chiral Pool Synthesis : Start with enantiomerically pure precursors, such as (2R,3S)-pyrrolidine derivatives, to retain stereochemistry. For example, alkylation of a chiral pyrrolidine scaffold followed by reductive amination can introduce the methanamine group .

Resolution Methods : If racemic mixtures form, use chiral chromatography (e.g., with cellulose-based columns) or diastereomeric salt formation (e.g., with tartaric acid derivatives) to isolate the desired (2R,3S) enantiomer .
Key analytical tools include HPLC with chiral stationary phases and circular dichroism (CD) spectroscopy to confirm stereochemical purity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Solubility and Stability : Perform pH-dependent solubility studies in aqueous buffers (e.g., phosphate-buffered saline) and assess stability under varying temperatures (4°C to 40°C) using LC-MS to detect degradation products.
  • Hydroscopicity : Use dynamic vapor sorption (DVS) to evaluate moisture absorption, critical for storage conditions .
  • Salt Formation : Hydrochloride salts are common for improving crystallinity; characterize via X-ray diffraction and thermal gravimetric analysis (TGA) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound’s pyrrolidine scaffold and amine group make it a versatile pharmacophore for:

  • Neurological Targets : Analogous to sarizotan, it may act as a dopamine receptor modulator for Parkinson’s disease-associated dyskinesia .
  • Antiplasmodial Agents : Hybrid derivatives (e.g., fused with benzoylphenylisoserine) show promise in targeting Plasmodium enzymes .
  • Ligand Design : The amine group can coordinate metal ions for catalytic applications or probe development .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (2R,3S) vs. (2S,3R)) affect biological activity?

Stereochemistry significantly impacts target binding. For example:

  • Receptor Selectivity : (2R,3S) enantiomers may exhibit higher affinity for serotonin transporters compared to (2S,3R) isomers, as seen in analogous pyrrolidine derivatives .
  • Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to compare oxidative degradation rates. Enantiomers with axial methyl groups often show slower CYP450-mediated metabolism .
    Methodology : Pair in vitro assays with molecular docking simulations (e.g., AutoDock Vina) to correlate stereochemistry with binding poses .

Q. How can researchers resolve contradictions in biological activity data across studies?

Conflicting results often arise from impurities or stereochemical drift. Mitigation strategies include:

  • Batch Reproducibility : Use high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to verify batch-to-batch consistency .
  • Off-Target Screening : Employ broad-panel kinase or GPCR assays to identify confounding interactions.
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries or ChEMBL to identify outliers .

Q. What computational tools are recommended for predicting synthetic routes and bioactivity?

  • Retrosynthesis : Use PISTACHIO and REAXYS databases to prioritize routes with high atom economy and minimal protecting groups .
  • Quantum Mechanics (QM) : Calculate transition-state energies (e.g., Gaussian 16) to optimize enantioselective steps like asymmetric hydrogenation .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties or off-target effects .

Q. How can the compound’s reactivity be leveraged for novel derivative synthesis?

  • Mannich Reactions : React the primary amine with aldehydes and ketones to generate β-amino alcohol derivatives for antimicrobial testing .
  • Buchwald–Hartwig Coupling : Introduce aryl/heteroaryl groups via palladium catalysis to enhance CNS penetration .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append fluorophores for cellular imaging .

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